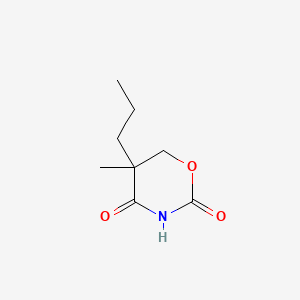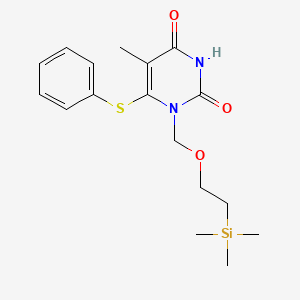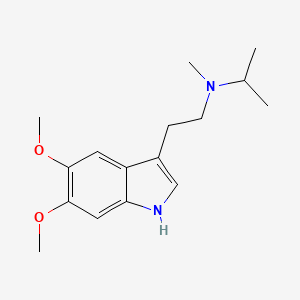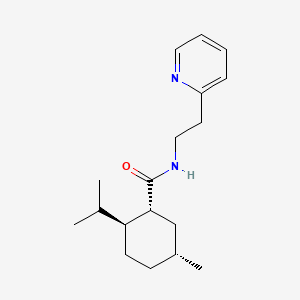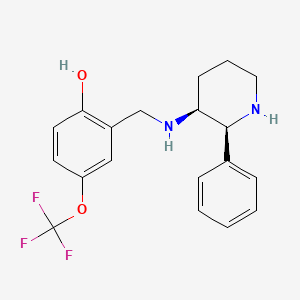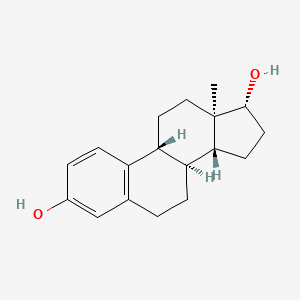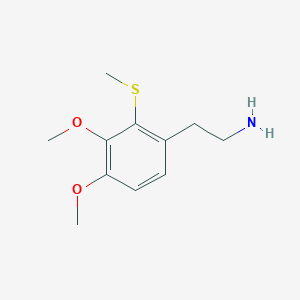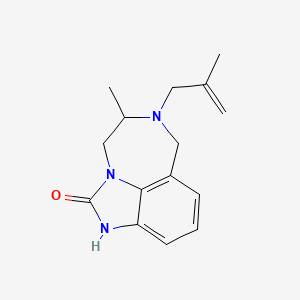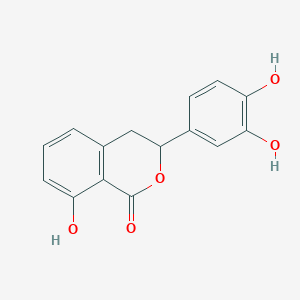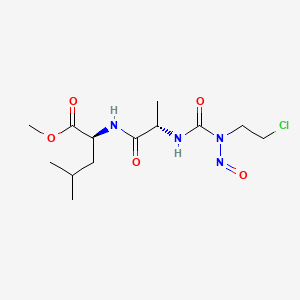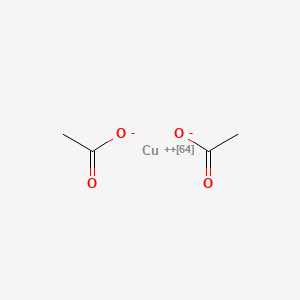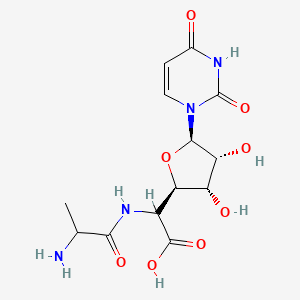
1-(5'-(L-Alanylamino)-5'-deoxy-beta-D-allofuranosyluronic acid)uracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5’-(L-Alanylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is a complex organic compound that combines elements of amino acids and nucleosides This compound is notable for its unique structure, which includes an L-alanine moiety linked to a uracil base through a deoxy-allofuranosyluronic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5’-(L-Alanylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil typically involves multiple steps, starting with the preparation of the uracil base and the L-alanine derivative. The key steps include:
Formation of the Uracil Base: This can be achieved through standard nucleoside synthesis techniques.
Preparation of L-Alanine Derivative: L-Alanine is modified to introduce the amino group necessary for subsequent coupling.
Coupling Reaction: The L-alanine derivative is coupled with the uracil base using a suitable coupling agent, such as carbodiimides or esterification agents.
Formation of the Deoxy-Allofuranosyluronic Acid Backbone: This involves the protection and deprotection of hydroxyl groups, followed by glycosylation reactions to introduce the sugar moiety.
Industrial Production Methods: Industrial production of this compound may involve biotechnological methods, such as the use of engineered microorganisms to produce the intermediate compounds, followed by chemical synthesis to complete the structure. Immobilized cell systems and continuous production strategies can enhance yield and efficiency .
化学反応の分析
Types of Reactions: 1-(5’-(L-Alanylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil can undergo various chemical reactions, including:
Oxidation: The uracil base and the sugar moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the uracil base or the sugar backbone.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the uracil base or the amino acid moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products Formed: The major products depend on the specific reaction conditions but can include modified nucleosides, amino acid derivatives, and various substituted uracil compounds .
科学的研究の応用
1-(5’-(L-Alanylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialized materials and as a precursor for other bioactive compounds
作用機序
The mechanism of action of 1-(5’-(L-Alanylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include nucleotide metabolism, protein synthesis, and signal transduction .
類似化合物との比較
L-Alanyl-L-Glutamine: A dipeptide with similar amino acid components.
β-Alanine: A non-proteinogenic amino acid involved in various metabolic pathways.
Uracil Derivatives: Compounds with modifications to the uracil base, used in nucleoside analogs and pharmaceuticals.
Uniqueness: 1-(5’-(L-Alanylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is unique due to its combination of amino acid and nucleoside structures, which provides a versatile platform for various biochemical and pharmacological applications .
特性
CAS番号 |
93806-72-5 |
|---|---|
分子式 |
C13H18N4O8 |
分子量 |
358.30 g/mol |
IUPAC名 |
2-(2-aminopropanoylamino)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C13H18N4O8/c1-4(14)10(21)16-6(12(22)23)9-7(19)8(20)11(25-9)17-3-2-5(18)15-13(17)24/h2-4,6-9,11,19-20H,14H2,1H3,(H,16,21)(H,22,23)(H,15,18,24)/t4?,6?,7-,8+,9+,11+/m0/s1 |
InChIキー |
LEEINPKXKQPCMH-JZHVCHIGSA-N |
異性体SMILES |
CC(C(=O)NC([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
正規SMILES |
CC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


